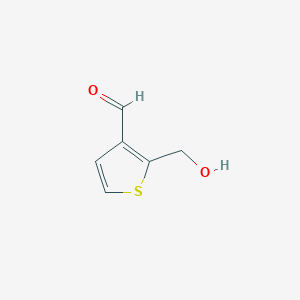
2-Hydroxymethyl-3-thiophenecarboxaldehyde
概述
描述
2-Hydroxymethyl-3-thiophenecarboxaldehyde is an important organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a highly reactive aldehyde that is synthesized using various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 2-Hydroxymethyl-3-thiophenecarboxaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent bonds with various biomolecules such as proteins, nucleic acids, and lipids. This can lead to changes in the structure and function of these biomolecules, which can have both positive and negative effects on cellular processes.
生化和生理效应
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-Hydroxymethyl-3-thiophenecarboxaldehyde in laboratory experiments include its high purity, ease of synthesis, and diverse range of applications. However, its reactive nature can also be a limitation, as it can lead to unwanted reactions with other biomolecules in the experimental system.
未来方向
There are several future directions for the study of 2-Hydroxymethyl-3-thiophenecarboxaldehyde. One area of research is the development of new synthetic methods for the compound, which can improve yield and purity. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of 2-Hydroxymethyl-3-thiophenecarboxaldehyde as a fluorescent probe for the detection of metal ions is an area of growing interest, as it has potential applications in environmental monitoring and medical diagnostics.
科学研究应用
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been extensively studied for its scientific research application. It is widely used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
属性
CAS 编号 |
128376-61-4 |
|---|---|
产品名称 |
2-Hydroxymethyl-3-thiophenecarboxaldehyde |
分子式 |
C6H6O2S |
分子量 |
142.18 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-3,8H,4H2 |
InChI 键 |
PCTXXWZVBVLMSW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CO |
规范 SMILES |
C1=CSC(=C1C=O)CO |
同义词 |
3-Thiophenecarboxaldehyde, 2-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

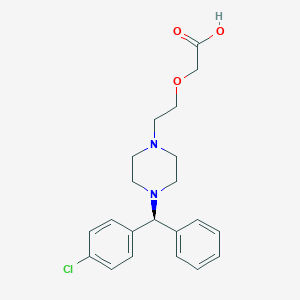
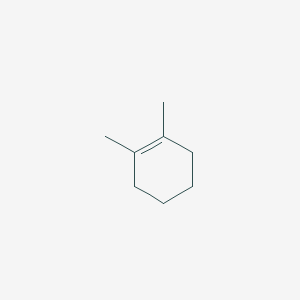
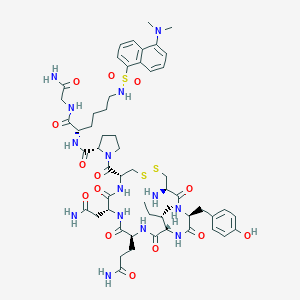
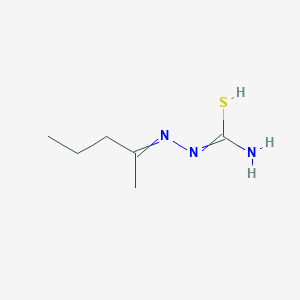
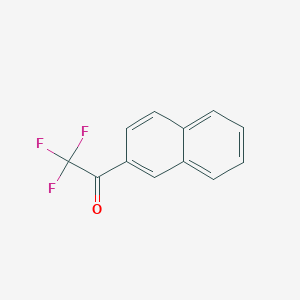
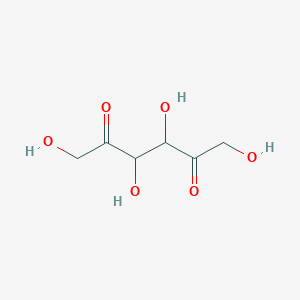
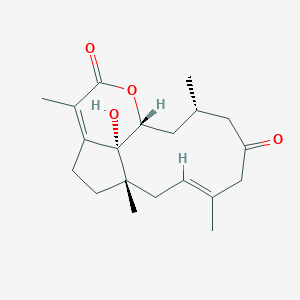
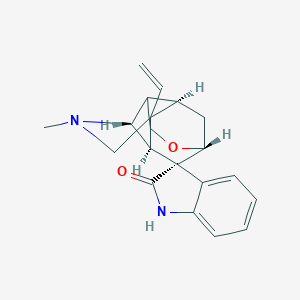
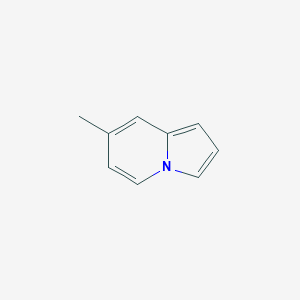
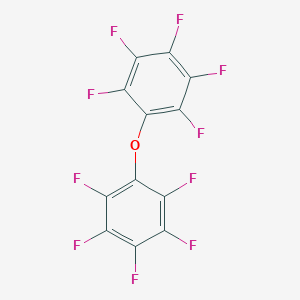
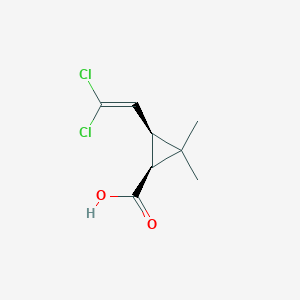
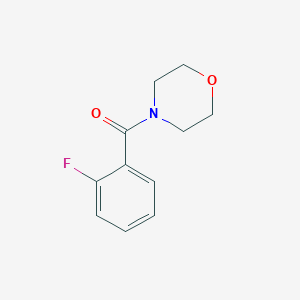
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
